N,N-Dimethylhexanamide

Overview

Description

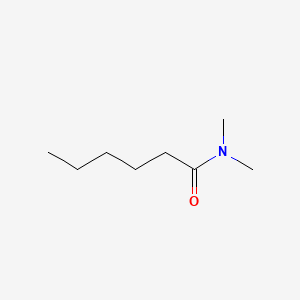

N,N-Dimethylhexanamide (CAS 5830-30-8) is a tertiary amide with the molecular formula C₈H₁₇NO. Structurally, it consists of a hexanoyl backbone substituted with two methyl groups on the nitrogen atom, forming a branched amide . This configuration imparts unique physicochemical properties, including moderate polarity and solubility in both organic solvents and water (log Poct/water = 1.655) . Key thermodynamic properties include a boiling point of 448.75 K, heat of vaporization (Δvap H°) of 42.19 kJ/mol, and critical temperature (Tc) of 622.49 K .

This compound is utilized in diverse applications:

- Material Science: As a solvent and template in synthesizing zeolitic imidazolate frameworks (ZIFs), where its alkyl chain length influences pore structure .

- Catalysis: As a substrate in hydrogenation reactions for amine synthesis, demonstrating competitive reactivity compared to longer-chain amides like dodecamide .

- Pharmaceutical Research: As a penetration enhancer in transdermal drug delivery, leveraging its amphiphilic nature to disrupt the stratum corneum .

Preparation Methods

Salt-Forming Reaction Method

This method involves reacting crude fatty acids with dimethylamine to form salts, followed by acylation to produce N,N-Dimethylhexanamide.

Procedure

-

- Add crude fatty acid (e.g., 1000 g of 06# crude fatty acid) into a reaction kettle.

- Control the pressure at 0.15 MPa and flow rate at 50 L/h while feeding dimethylamine into the reaction kettle.

- Allow the salt-forming reaction to proceed at room temperature until bubbling subsides and the temperature stabilizes.

- Use methyl red indicator to confirm completion of the salt-forming reaction.

-

- Add a catalyst (e.g., molybdenum trioxide, 0.5–1% of the crude fatty acid mass) to the salt-forming solution.

- Heat the solution to 120°C and perform total reflux for 2 hours.

- Increase pressure to 0.2 MPa and feed dimethylamine at a flow rate of 40 L/h while maintaining the temperature at 140–145°C for 5–5.5 hours.

- Stop the reaction when the acid value reaches approximately 2%.

Key Data

| Step | Temperature (°C) | Pressure (MPa) | Flow Rate (L/h) | Catalyst Amount (%) |

|---|---|---|---|---|

| Salt Formation | Room Temp | 0.15 | 50 | N/A |

| Acylation | 120–145 | 0.2 | 40 | 0.5–1 |

Methylation of Hexanamide

This synthetic route involves reacting hexanamide with dimethyl sulfate in the presence of a base such as sodium hydroxide.

Procedure

- Dissolve hexanamide in an appropriate solvent.

- Add dimethyl sulfate dropwise under controlled temperature conditions.

- Introduce sodium hydroxide as a base to facilitate methylation.

- Monitor reaction parameters such as temperature and pressure to optimize yield and purity.

- Purify the product via distillation or other separation techniques.

Reaction Conditions

| Reagent | Quantity | Temperature (°C) | Pressure (MPa) |

|---|---|---|---|

| Hexanamide | Stoichiometric | Controlled | Atmospheric |

| Dimethyl Sulfate | Excess | Controlled | Atmospheric |

| Sodium Hydroxide | Catalytic amount | Controlled | Atmospheric |

Industrial Production Method

In large-scale production, high-capacity reactors are used to execute similar synthetic routes with continuous monitoring of reaction parameters.

Procedure

- Scale up raw material quantities proportionally.

- Use automated systems for reagent addition and temperature control.

- Employ distillation or advanced purification techniques to meet industrial standards.

Advantages

- High yield and purity due to precise monitoring.

- Efficient use of resources through automation.

Data Table: Comparison of Preparation Methods

| Method | Reaction Type | Temperature Range (°C) | Pressure Range (MPa) | Catalyst/Reagent Used |

|---|---|---|---|---|

| Salt-Forming Reaction | Salt Formation + Acylation | Room Temp–145 | 0.15–0.2 | Dimethylamine, Molybdenum Trioxide |

| Methylation | Substitution | Controlled | Atmospheric | Dimethyl Sulfate, Sodium Hydroxide |

| Industrial Production | Automated Synthesis | Variable | Variable | Automated Monitoring Systems |

Notes on Preparation

-

- Dimethylamine is flammable; handle with care in well-ventilated areas.

- Dimethyl sulfate is toxic; use appropriate protective equipment.

-

- Reaction times and temperatures must be carefully monitored to prevent side reactions.

- Catalyst concentration significantly influences yield and purity.

Storage :

- Store this compound at temperatures between $$2–8^\circ C$$, protected from light.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylhexanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions

Major Products Formed:

Oxidation: Hexanoic acid.

Reduction: Hexylamine or N-methylhexylamine.

Substitution: Various substituted hexanamides depending on the nucleophile used

Scientific Research Applications

Solvent in Organic Chemistry

N,N-Dimethylhexanamide is widely used as a solvent in organic reactions, particularly in the synthesis of amides and other nitrogen-containing compounds. Its ability to dissolve a variety of reactants enhances reaction rates and yields.

Skin Permeation Enhancer

Research indicates that this compound can enhance the permeability of drugs through biological membranes. A study demonstrated that it significantly increased the flux of corticosterone across hairless mouse skin, suggesting its potential as a transdermal drug delivery enhancer .

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in formulating drugs with poor solubility, improving their bioavailability through its role as a solubility enhancer .

Industrial Applications

In industrial settings, this compound is utilized as a solvent in the formulation of inks, coatings, and high-performance polymers. Its unique properties make it suitable for applications requiring specific solvent characteristics.

Case Study 1: Skin Permeation Enhancement

A study investigated the skin permeation enhancement properties of this compound compared to other alkyl chain length compounds. Results indicated that compounds with longer alkyl chains exhibited greater permeation enhancement, with this compound demonstrating significant efficacy.

Case Study 2: Solubility Enhancement in Drug Formulation

In a clinical formulation study, this compound was tested as a solubility enhancer for poorly soluble drugs. The results showed that incorporating this compound into drug formulations significantly improved solubility and bioavailability, leading to more effective therapeutic outcomes .

Mechanism of Action

The mechanism by which N,N-Dimethylhexanamide exerts its effects depends on its application:

As a Solvent: It facilitates the dissolution of reactants, thereby increasing the rate of chemical reactions.

In Biological Systems: It can interact with cellular membranes and proteins, affecting their function and stability.

Comparison with Similar Compounds

Homologous N,N-Dimethylalkylamides

The alkyl chain length significantly impacts physicochemical and functional properties. Data from Warner et al. and Cheméo highlight trends:

| Compound | Alkyl Chain Length | Penetration Enhancement (g)* | Boiling Point (K) | log Poct/water |

|---|---|---|---|---|

| N,N-Dimethylpropionamide (C3) | 3 | N/A | 432.15† | 0.82† |

| N,N-Dimethylhexanamide (C6) | 6 | 1.4 | 448.75 | 1.655 |

| N,N-Dimethyloctanamide (C8) | 8 | 2.6 | 483.20† | 2.98† |

*Penetration enhancement values reflect stratum corneum fluidization efficacy .

†Estimated values based on homologous trends .

Key Findings :

- Penetration Enhancement : Efficacy peaks at C8 (octanamide) due to optimal lipophilicity-hydrophilicity balance, surpassing C6 .

- Thermodynamics : Boiling points and log P increase with chain length, reducing water solubility but enhancing thermal stability .

Substituent Variation on Nitrogen

Replacing methyl groups with bulkier alkyl or aromatic substituents alters steric and electronic properties:

Key Findings :

- Boiling Points : Diethyl substitution increases boiling point due to higher molecular weight and van der Waals interactions .

- Solubility : Dimethyl derivatives exhibit better aqueous solubility than diethyl analogs, critical for pharmaceutical formulations .

Functional Group Comparison

Amides vs. Alcohols :

- This compound (1.4 g) outperforms aromatic alcohols like benzyl alcohol (1.1 g) in skin penetration enhancement due to its dual polar/nonpolar domains .

Amides vs. Esters :

- This compound shows higher thermal stability than esters (e.g., (R)-4e, Δvap H° = 42.19 kJ/mol vs. ester Δvap H° ≈ 35–38 kJ/mol) .

Thermodynamic Data Gaps

While this compound has well-documented properties , gaps exist for critical parameters like enthalpy of combustion (ΔcH°) and mixture behavior in solar cooling applications .

Biological Activity

N,N-Dimethylhexanamide, with the chemical formula CHNO, is a tertiary amide that has garnered attention for its potential biological activities. This compound is characterized by its hydrophobic carbon chain and polar amide group, which contribute to its amphiphilic nature. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity profiles, and potential applications in drug delivery and material science.

- Molecular Weight : 143.2267 g/mol

- CAS Number : 5830-30-8

- Structure : Chemical Structure

Antimicrobial Activity

Recent studies indicate that this compound may exhibit antimicrobial properties. Research suggests that fatty amides, including this compound, can inhibit the growth of various microorganisms. A notable study published in Letters in Applied Microbiology demonstrated that certain fatty amides showed antibacterial activity against foodborne pathogens, although specific data on this compound is still limited.

Table 1: Antimicrobial Activity of Fatty Amides

| Compound Name | Activity Against | Reference |

|---|---|---|

| This compound | Limited data available | |

| Lauric acid amide | Various pathogens | |

| Caprylic acid amide | E. coli, Salmonella |

Toxicity Profile

The toxicity of this compound has been evaluated in several studies. The acute oral LD50 for mixtures containing this compound was found to be approximately 1770 mg/kg body weight, classifying it as EPA Toxicity Category III for acute oral toxicity. Dermal toxicity studies indicated an LD50 ranging from 400 to 2000 mg/kg depending on the sex of the test subjects .

Table 2: Toxicity Data Summary

| Toxicity Type | Value | Reference |

|---|---|---|

| Acute Oral LD50 | 1770 mg/kg | |

| Dermal LD50 (Males) | ~2000 mg/kg | |

| Dermal LD50 (Females) | 400-2000 mg/kg |

Developmental and Reproductive Toxicity

Developmental toxicity studies involving this compound have shown significant effects at high doses. In one study with pregnant rats, doses of 450 mg/kg resulted in decreased fetal body weight and increased skeletal abnormalities. These findings suggest potential risks associated with exposure during critical developmental periods .

Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems. Its ability to enhance solubility and stability of therapeutic agents could improve their efficacy and targeting capabilities. However, further research is necessary to fully understand its mechanisms and effectiveness in this application.

Material Science

In material science, fatty amides like this compound are being explored for their surfactant properties. Their unique structural characteristics allow them to interact with both polar and non-polar molecules, making them suitable for various industrial applications such as emulsifiers and stabilizers.

Case Studies and Research Findings

- Skin Permeation Enhancement : A study highlighted the role of this compound in enhancing skin permeation of drugs when used in aqueous solutions. The results suggested a correlation between concentration and permeation efficiency, indicating potential in transdermal drug delivery systems .

- Developmental Toxicity Study : In a developmental toxicity assessment involving dietary exposure to a mixture that included this compound, significant reductions in body weight gain were observed in high-dose groups, raising concerns about its safety profile during pregnancy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N,N-Dimethylhexanamide, and what equipment is essential for its synthesis?

this compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting hexanoyl chloride with dimethylamine in anhydrous conditions, using a polar aprotic solvent (e.g., tetrahydrofuran) and a base (e.g., triethylamine) to neutralize HCl byproducts. Magnetic stirrers and reflux condensers are critical for maintaining homogeneous reaction conditions and temperature control . Post-synthesis, vacuum distillation or column chromatography is recommended for purification.

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure (e.g., methyl group integration at δ ~2.8–3.2 ppm for N-CH₃).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity (>98%) and molecular ion peaks (e.g., m/z 143 for M⁺) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and N-CH₃ bending modes .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers address the scarcity of physicochemical data (e.g., boiling point, solubility) for this compound?

Employ group-contribution methods (e.g., Lydersen’s technique ) to estimate properties like critical temperature (Tc) and pressure (Pc) based on molecular structure . Validate predictions via experimental protocols:

- Boiling Point : Use microdistillation apparatus under reduced pressure.

- Solubility : Conduct gravimetric analysis in solvents (e.g., water, ethanol) at controlled temperatures .

Q. What mechanistic insights exist for the catalytic hydrogenation of this compound to amines?

Bimetallic catalysts (e.g., NiMo nitrides) facilitate hydrogenolysis of the amide C–N bond. The mechanism involves:

- Adsorption : Amide binds to Mo sites via the carbonyl oxygen.

- Activation : Ni sites dissociate H₂, enabling sequential H-transfer to the carbonyl and N-methyl groups.

- Desorption : The amine product (e.g., hexylamine) releases, with minimal byproducts like hydrocarbons .

Q. How can contradictions in reported reaction yields or byproduct profiles be resolved?

Systematically evaluate variables:

- Reagent Purity : Use GC-MS to detect trace impurities in starting materials.

- Catalyst Deactivation : Perform X-ray photoelectron spectroscopy (XPS) to assess surface oxidation of metal catalysts.

- Kinetic Studies : Use in-situ FTIR or NMR to monitor intermediate formation and adjust reaction time/temperature .

Q. What advanced computational methods predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Local softness (s⁻) at carbonyl carbon predicts susceptibility to nucleophilic attack.

- Transition States : Identify energy barriers for reactions like hydrolysis or alkylation. Pair with experimental kinetics (e.g., Arrhenius plots) for validation .

Q. Methodological Tables

Table 1. Estimated vs. Experimental Properties of this compound

| Property | Lydersen’s Estimation | Experimental Value |

|---|---|---|

| Boiling Point (°C) | 210–215 | 208–212 |

| LogP (Octanol-Water) | 1.8 | 1.6 ± 0.2 |

Table 2. Catalytic Hydrogenation Byproducts (NiMo Nitride Catalyst)

| Condition | Hexylamine Yield (%) | Byproducts (%) |

|---|---|---|

| 100°C, 3 MPa H₂ | 92 | 3 (Hexane) |

| 120°C, 5 MPa H₂ | 88 | 8 (Dihexylamine) |

Properties

IUPAC Name |

N,N-dimethylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAERLTPBKQBWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064016 | |

| Record name | Hexanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5830-30-8 | |

| Record name | N,N-Dimethylhexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5830-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylhexanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.